
1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione
Overview
Description
1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione is a heterocyclic compound that features a morpholine ring attached to a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with morpholine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be summarized as follows:
Maleic anhydride+Morpholine→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while reduction can produce reduced morpholine derivatives.
Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its anticonvulsant properties, particularly in models of epilepsy. Several studies have demonstrated its efficacy in protecting against seizures induced by pentylenetetrazole (PTZ) and maximum electroshock (MES) tests.
Case Studies:
- Rybka et al. (2017) synthesized a library of 28 novel pyrrolidine-2,5-dione derivatives, including N-[morpholin-1-yl-methyl]-3-benhydryl-pyrrolidine-2,5-dione, which exhibited significant anticonvulsant activity with an ED50 of 41.0 mg/kg in MES tests. This compound outperformed established antiepileptic drugs like ethosuximide and valproic acid regarding protective index (PI) .
- Kamiński et al. (2013) identified 1-(morpholinomethyl)-3-phenyl-pyrrolidine-2,5-dione as a promising candidate in various seizure models, indicating its potential utility in treating different types of epilepsy .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of pyrrole derivatives, including 1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione.
Findings:
- A study indicated that pyrrole derivatives have shown promising antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. The derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Anti-inflammatory Effects
The compound's derivatives have been evaluated for anti-inflammatory properties as well.
Research Insights:
- In vitro studies showed that various pyrrole derivatives exhibit anti-inflammatory effects, which could be beneficial for conditions characterized by inflammation .
Synthesis and Structural Modifications
The synthesis of this compound involves several methods that can enhance its pharmacological properties.
Synthesis Techniques:
- The reaction of amidrazones with cyclic anhydrides has been explored to yield 1H-pyrrole-2,5-dione derivatives effectively . Structural modifications can lead to compounds with enhanced lipophilicity and bioavailability, which are crucial for their therapeutic efficacy.
Data Summary Table
Application | Study Reference | Key Findings |
---|---|---|
Anticonvulsant | Rybka et al., 2017 | ED50=41.0 mg/kg in MES; outperformed ethosuximide |
Kamiński et al., 2013 | Effective in multiple seizure models | |
Antimicrobial | Recent Studies | Effective against MRSA; lower MIC than vancomycin |
Anti-inflammatory | Various Studies | Demonstrated anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(Morpholin-4-ylmethyl)-1h-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(Piperidin-4-ylmethyl)-1h-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(Pyrrolidin-4-ylmethyl)-1h-pyrrole-2,5-dione: Contains a pyrrolidine ring instead of a morpholine ring.
1-(Morpholin-4-ylmethyl)-1h-pyrrole-3,4-dione: Similar structure but with different substitution on the pyrrole ring.
The uniqueness of this compound lies in its specific combination of the morpholine and pyrrole-2,5-dione moieties, which imparts distinct chemical and biological properties.
Biological Activity
1-(Morpholin-4-ylmethyl)-1H-pyrrole-2,5-dione, a derivative of pyrrole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-inflammatory agent and a candidate for cancer therapy, particularly through its interactions with key biological targets such as cyclooxygenase (COX) enzymes and growth factor receptors.
The compound's structure includes a pyrrole ring system, known for its pharmacological versatility. Pyrrole derivatives often possess various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The morpholine moiety enhances solubility and bioavailability, which is crucial for therapeutic applications.
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study reported that this compound acts as a selective inhibitor of COX-2, an enzyme involved in the inflammatory process. The compound showed an IC50 value of 6.0 nM against COX-2, indicating potent inhibition compared to celecoxib, a standard COX-2 inhibitor .
Table 1: Inhibitory Activities of this compound
Target Enzyme | IC50 (nM) | Selectivity Index |
---|---|---|
COX-2 | 6.0 | >168 |
COX-1 | Not specified | - |
Anticancer Activity
The compound also demonstrates promising anticancer properties. It has been evaluated for its ability to inhibit the growth of various cancer cell lines. In vitro studies revealed that it effectively inhibits the proliferation of cancer cells by targeting the ATP-binding domains of growth factor receptors such as EGFR and VEGFR2 .
Case Study: Inhibition of Cancer Cell Lines
In a study assessing the antiproliferative effects of various pyrrole derivatives, this compound was found to significantly reduce the viability of colon cancer cell lines (HCT-116 and SW-620) with a GI50 value in the nanomolar range .
The mechanism by which this compound exerts its biological effects involves molecular docking studies that suggest strong binding interactions with COX-2 and growth factor receptors. The compound's ability to stabilize complexes with these targets enhances its therapeutic potential .
Toxicity Profile
Toxicity studies indicate that while the compound shows low toxicity at therapeutic concentrations (10 µg/mL), higher doses (100 µg/mL) may lead to reduced cell viability . This suggests a need for careful dose management in therapeutic applications.
Table 2: Toxicity Assessment
Concentration (µg/mL) | Viability (%) |
---|---|
10 | >90 |
50 | ~85 |
100 | ~79 |
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8-1-2-9(13)11(8)7-10-3-5-14-6-4-10/h1-2H,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMOJWWWILLRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101008597 | |
Record name | 1-[(Morpholin-4-yl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89003-76-9 | |
Record name | NSC148147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(Morpholin-4-yl)methyl]-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101008597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.